

3-(Cyclopentyloxy)-4-methoxybenzonitrile

molecular weight and formula

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Compound of Interest

Compound Name: 3-(Cyclopentyloxy)-4-methoxybenzonitrile

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A Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **3-(Cyclopentyloxy)-4-methoxybenzonitrile**, a key intermediate in the development of various therapeutic agents.

Core Compound Data

The fundamental properties of **3-(Cyclopentyloxy)-4-methoxybenzonitrile** are summarized below, providing a quick reference for researchers.

Property	Value	Reference
Molecular Formula	C13H15NO2	[1] [2]
Molecular Weight	217.26 g/mol	[1]
IUPAC Name	3-(cyclopentyloxy)-4-methoxybenzonitrile	[1]
CAS Number	159783-16-1	

Synthetic Pathway and Experimental Protocols

The synthesis of **3-(Cyclopentyloxy)-4-methoxybenzonitrile** can be achieved through a multi-step process, starting from isovanillin. The general synthetic route involves the etherification of the hydroxyl group, followed by the conversion of the aldehyde functionality to a nitrile.

Step 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

This initial step involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with a cyclopentyl halide.

Materials:

- 3-hydroxy-4-methoxybenzaldehyde (isovanillin)
- Cyclopentyl bromide
- Anhydrous potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)

Protocol:

- To a solution of isovanillin in DMF, add anhydrous potassium carbonate.
- Stir the mixture at room temperature for 30 minutes.
- Add cyclopentyl bromide dropwise to the reaction mixture.
- Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
- Purify the crude product by column chromatography.

Step 2: Oximation of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

The aldehyde is then converted to its corresponding oxime.

Materials:

- 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium hydroxide (NaOH) or a suitable base
- Ethanol

Protocol:

- Dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde in ethanol.
- Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
- Upon completion, remove the ethanol under reduced pressure.
- Add water to the residue and extract the product with an organic solvent.
- Dry the combined organic extracts and concentrate to yield the 3-(cyclopentyloxy)-4-methoxybenzaldehyde oxime.

Step 3: Dehydration of Oxime to 3-(Cyclopentyloxy)-4-methoxybenzonitrile

The final step is the dehydration of the oxime to the target nitrile.

Materials:

- 3-(Cyclopentyloxy)-4-methoxybenzaldehyde oxime
- Acetic anhydride or other dehydrating agents (e.g., thionyl chloride, phosphorus pentoxide) [\[3\]](#)[\[4\]](#)

Protocol:

- Heat the 3-(cyclopentyloxy)-4-methoxybenzaldehyde oxime with an excess of acetic anhydride at reflux for 2-3 hours.[\[4\]](#)
- Monitor the reaction for the disappearance of the starting material by TLC.
- Cool the reaction mixture and carefully pour it into ice-cold water to hydrolyze the excess acetic anhydride.
- Extract the product with an organic solvent.
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the resulting crude **3-(cyclopentyloxy)-4-methoxybenzonitrile** by recrystallization or column chromatography.

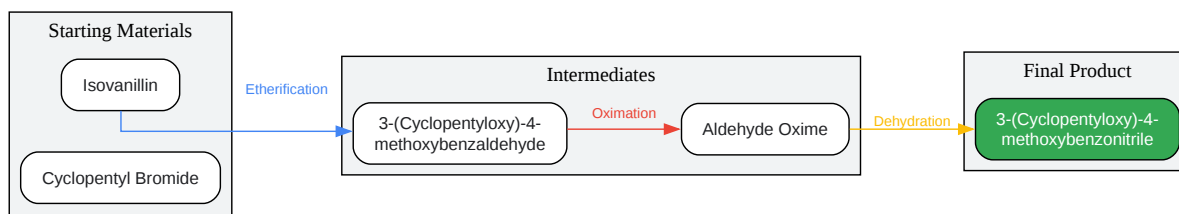
Analytical Methods

The identity and purity of **3-(Cyclopentyloxy)-4-methoxybenzonitrile** can be confirmed using standard analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **3-(Cyclopentyloxy)-4-methoxybenzonitrile**.



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Caption: Synthetic pathway for **3-(Cyclopentyloxy)-4-methoxybenzonitrile**.

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